Cyclohexen-1-ylmethanethiol
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Overview
Description
Cyclohexen-1-ylmethanethiol is an organic compound characterized by a cyclohexene ring attached to a methanethiol group. This compound is notable for its unique structure, which combines the reactivity of a thiol group with the stability of a cyclohexene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexen-1-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with methanethiol in the presence of a catalyst. This reaction typically requires specific conditions, such as elevated temperatures and pressures, to proceed efficiently. Another method involves the addition of a thiol group to a pre-formed cyclohexene ring through a thiol-ene reaction, which is facilitated by UV light or radical initiators .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where cyclohexene and methanethiol are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexen-1-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexen-1-ylmethane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexen-1-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its unique chemical properties can be exploited
Mechanism of Action
The mechanism by which cyclohexen-1-ylmethanethiol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. This interaction can affect various biochemical pathways, including those involved in enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
Cyclohexenone: Contains a carbonyl group instead of a thiol group.
Cyclohexanethiol: Lacks the double bond present in cyclohexen-1-ylmethanethiol
Uniqueness
This compound is unique due to the presence of both a cyclohexene ring and a thiol group, which confer distinct reactivity and stability. This combination allows it to participate in a variety of chemical reactions and makes it valuable in both synthetic and research applications.
Properties
IUPAC Name |
cyclohexen-1-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNUCRXMIKSERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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